

Application Notes and Protocols: Measuring Hair Shaft Elongation with WAY-316606 Treatment

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Compound of Interest

Compound Name: WAY-313356

Cat. No.: B498325

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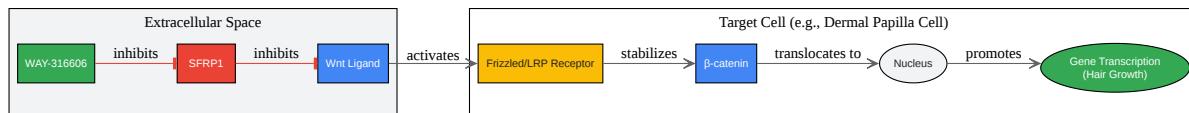
Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), an antagonist of the Wnt signaling pathway.^{[1][2][3][4]} By inhibiting SFRP1, WAY-316606 effectively activates Wnt/β-catenin signaling, a critical pathway in the regulation of hair follicle development and growth.^{[1][5][6]} This document provides detailed protocols for the ex vivo treatment of human hair follicles with WAY-316606 and the subsequent measurement of hair shaft elongation, based on established research. The methodologies outlined are intended to offer a standardized approach for assessing the efficacy of WAY-316606 as a potential therapeutic agent for hair loss.

Mechanism of Action: Wnt Pathway Modulation

The canonical Wnt signaling pathway is essential for maintaining the anagen (growth) phase of the hair cycle. SFRP1 acts as a negative regulator by binding to Wnt ligands, preventing them from activating their receptors on the cell surface. WAY-316606 functions by binding to SFRP1, thereby blocking its inhibitory effect on the Wnt pathway.^{[1][2]} This leads to increased levels of nuclear β-catenin in the dermal papilla and pre-cortical hair matrix keratinocytes, stimulating gene transcription that promotes hair shaft production and prolongs the anagen phase.^[7] This

'ligand-limited' approach to Wnt activation is thought to be a potentially safer therapeutic strategy.[2][6][8]



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Figure 1: WAY-316606 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of treating human hair follicles with 2 μ M WAY-316606 over a 6-day period in an ex vivo organ culture model.

Table 1: Hair Shaft Elongation

Time Point (Days)	Mean Elongation - Control (mm)	Mean Elongation - WAY-316606 (2 μ M) (mm)
0	0	0
2	~0.2	~0.4
4	~0.4	~0.8
6	~0.5	~1.1

Data is approximated from graphical representations in Hawkshaw et al., 2018. A significant increase in hair shaft elongation was noted as early as day 2.[7][8]

Table 2: Hair Follicle Cycle Stage and Keratin Expression

Parameter	Control	WAY-316606 (2 μ M)
Anagen Follicles (Day 6)	~50%	~80%
Catagen Follicles (Day 6)	~50%	~20%
K85 Keratin Expression (48h)	Baseline	Significantly Increased

Data is based on macroscopic quantification and immunofluorescence analysis.
[7][9]

Experimental Protocols

The following protocols are adapted from the materials and methods described in the study by Hawkshaw et al. (2018) published in PLOS Biology.[7]

Human Hair Follicle Organ Culture

This protocol describes the isolation and culture of human scalp hair follicles for ex vivo analysis.

Materials:

- Human scalp skin samples from consenting patients (e.g., from hair transplantation surgery).
[4]
- William's E medium supplemented with 10 ng/mL hydrocortisone, 10 μ g/mL insulin, 2 mM L-glutamine, and 1% penicillin/streptomycin.
- Sterile phosphate-buffered saline (PBS).
- Sterile micro-dissection tools (forceps, scalpels).
- 24-well culture plates.

- Stereomicroscope.

Procedure:

- Obtain fresh human scalp skin samples and immediately place them in supplemented William's E medium on ice.
- Under a stereomicroscope, use sterile micro-dissection tools to isolate individual anagen hair follicles from the subcutaneous fat.
- Ensure the dermal papilla and the complete follicular unit are intact.
- Transfer individual, isolated hair follicles to a 24-well plate, with one follicle per well, containing 1 mL of supplemented William's E medium.
- Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.

WAY-316606 Treatment

Materials:

- WAY-316606 powder.
- Dimethyl sulfoxide (DMSO).
- Supplemented William's E medium (as described above).
- Cultured human hair follicles.

Procedure:

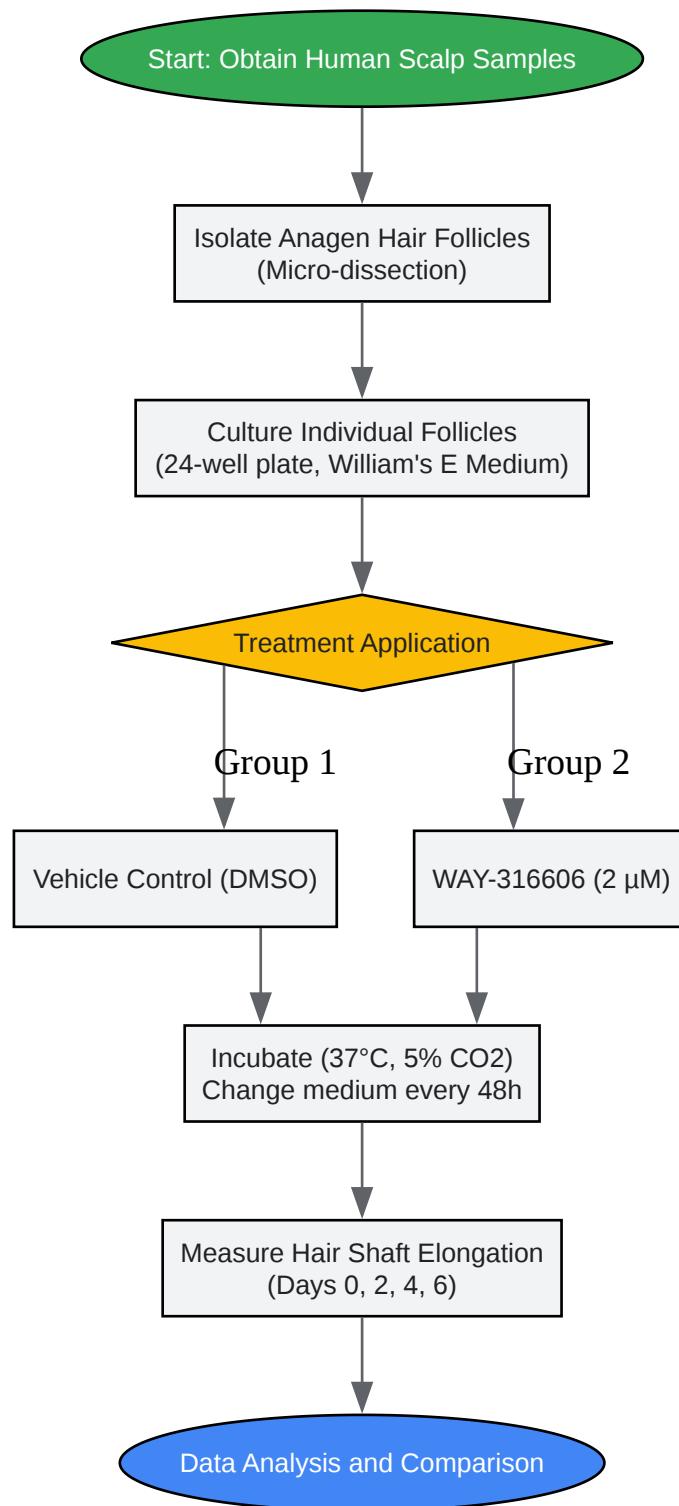
- Prepare a 10 mM stock solution of WAY-316606 in DMSO.[\[7\]](#)
- For the treatment group, dilute the WAY-316606 stock solution in the supplemented William's E medium to a final working concentration of 2 μM.[\[7\]](#)
- For the vehicle control group, prepare a medium containing the same final concentration of DMSO as the treatment group (e.g., 0.02%).[\[7\]](#)

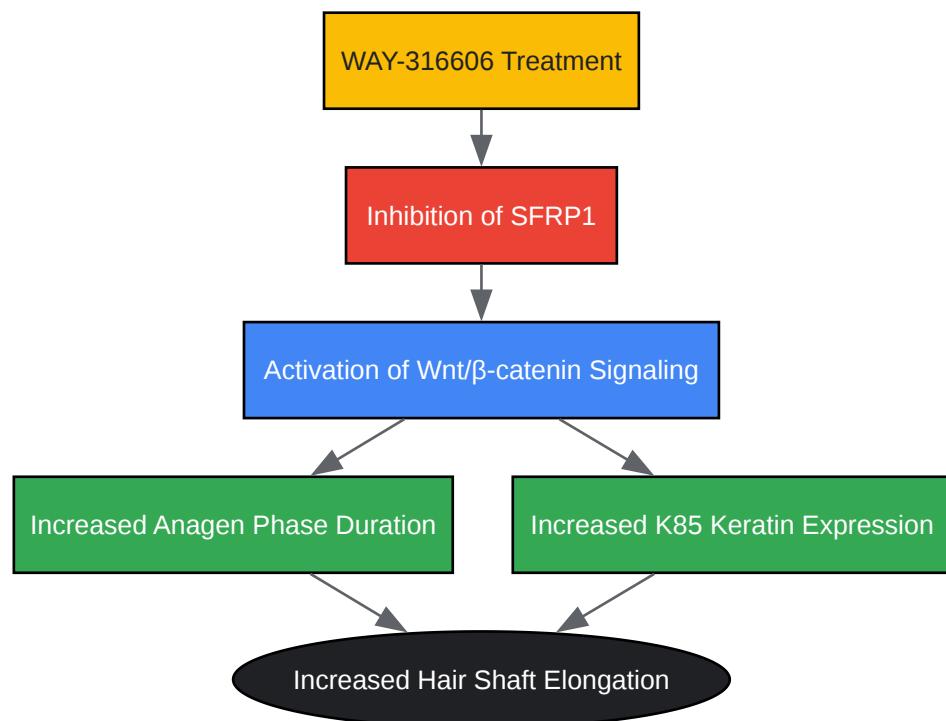
- Replace the medium in the wells containing the cultured hair follicles with either the WAY-316606-containing medium or the vehicle control medium.
- Return the plates to the incubator. Change the medium every 2 days.

Measurement of Hair Shaft Elongation

Procedure:

- At day 0 (before treatment) and at subsequent time points (e.g., day 2, 4, and 6), capture a digital image of each hair follicle in its well using a microscope equipped with a camera.
- Using image analysis software (e.g., ImageJ), measure the length of the hair shaft extending from the base of the hair follicle.
- The hair shaft elongation is calculated as the difference in length at a given time point compared to the length at day 0.
- Record and tabulate the measurements for both control and treatment groups for statistical analysis.





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- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Hair Shaft Elongation with WAY-316606 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b498325#measuring-hair-shaft-elongation-with-way-313356-treatment]

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